Technical Monograph: (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid
Technical Monograph: (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid
This is an in-depth technical guide for (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid (CAS 918485-17-3), designed for researchers in medicinal chemistry and drug development.
Advanced Scaffold for Divergent Library Synthesis & sGC Modulation[1][2]
CAS: 918485-17-3 Formula: C₈H₆IN₃O₂ M.W.: 303.06 g/mol Core Class: Pyrazolo[3,4-b]pyridine (N2-functionalized)
Executive Summary
(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid is a specialized heterocyclic building block characterized by three strategic features: a pyrazolo[3,4-b]pyridine core (bioisostere of purine/indole), a C3-iodine handle for cross-coupling, and a N2-acetic acid tail for solubility modulation or linker attachment.
While the N1-substituted isomers are the primary scaffold for approved soluble Guanylate Cyclase (sGC) stimulators like Riociguat and Vericiguat , the N2-isomer (CAS 918485-17-3) represents a critical chemical space for:
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SAR Exploration: Probing the N2-vector for binding pocket tolerance (often improving metabolic stability).
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Impurity Profiling: Acting as a definitive reference standard for N2-regioisomer impurities in the manufacturing of N1-substituted drugs.
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PROTAC Design: The carboxylic acid moiety serves as an ideal "exit vector" for attaching E3 ligase linkers without disrupting the pharmacophore's hinge-binding region.
Chemical Architecture & Properties
The compound exists as the 2H-tautomer stabilized by the N-alkylation. Unlike the 1H-parent, which favors N1-alkylation under thermodynamic control, the N2-isomer is often the kinetic product or requires specific directing groups.
| Property | Data | Relevance |
| Appearance | Off-white to pale yellow solid | Indicative of purity; iodine-containing heterocycles can darken upon light exposure. |
| pKa (Acid) | ~3.8 (Calculated) | Carboxylic acid allows for standard amide coupling (EDC/HATU). |
| pKa (Base) | ~2.5 (Pyridine N) | The pyridine nitrogen is weakly basic; protonation can occur in strong acid. |
| Solubility | DMSO, DMF, MeOH (Moderate) | Poor water solubility until deprotonated (salt formation). |
| Regiochemistry | N2-Isomer | Critical Distinction: Most commercial sGC stimulators are N1-substituted. This compound is the N2-regioisomer. |
Synthetic Protocols & Regiocontrol
The synthesis of CAS 918485-17-3 challenges the chemist to overcome the inherent thermodynamic preference for N1-alkylation.
Core Synthesis Workflow
The synthesis typically proceeds via the iodination of the parent heterocycle followed by alkylation.
Step 1: Iodination
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Reagents: 1H-pyrazolo[3,4-b]pyridine, NIS (N-iodosuccinimide) or I₂/KOH.
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Conditions: DMF, RT to 60°C.
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Mechanism: Electrophilic aromatic substitution occurs exclusively at C3 due to the electron-rich nature of the pyrazole ring compared to the pyridine ring.
Step 2: Regioselective Alkylation (The Critical Step)
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Reagents: Ethyl bromoacetate, Base (Cs₂CO₃ vs. NaH).
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The Regio-Problem: Alkylation of the 3-iodo core yields a mixture of N1 (major) and N2 (minor) isomers.
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N1-Alkylation: Favored by thermodynamic control and steric freedom.
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N2-Alkylation: Can be enhanced by using non-polar solvents or kinetic conditions , or separated via chromatography.
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Purification: The N2-ester is typically less polar than the N1-ester. Separation is achieved via silica gel chromatography (Hexane/EtOAc gradient).
Step 3: Hydrolysis
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Reagents: LiOH or NaOH, THF/H₂O.
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Outcome: Quantitative conversion of the ester to the free acid (CAS 918485-17-3).
Visualization: Synthesis & Regioselectivity
Caption: Synthetic pathway highlighting the separation of the N2-isomer required to generate CAS 918485-17-3.
Functionalization Strategies
This scaffold is a "linchpin" molecule, allowing divergent synthesis at two distinct vectors.
Vector A: The C3-Iodine (Suzuki/Sonogashira)
The iodine atom at C3 is highly reactive toward Pd-catalyzed cross-coupling.
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Suzuki-Miyaura: Coupling with aryl boronic acids introduces the "tail" required for kinase specificity or sGC stimulation (e.g., 2-fluorobenzyl analogs).
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Sonogashira: Introduction of alkynes for rigid linker systems.
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Buchwald-Hartwig: While less common at C3 (C-N bond), it is possible with specialized ligands (e.g., Xantphos).
Vector B: The N2-Acetic Acid (Amide Coupling)
The carboxylic acid is ready for immediate conjugation.
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Library Synthesis: Coupling with diverse amines (R-NH₂) to generate a library of amides.
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PROTAC Linkers: Attachment of diamine linkers (PEG chains) connecting to E3 ligase ligands (e.g., Thalidomide or VHL ligands).
Visualization: Divergent Functionalization
Caption: Divergent synthesis logic utilizing the orthogonal reactivity of the Iodine and Carboxylic Acid handles.
Applications & Case Studies
sGC Stimulator Development (Impurity & Analog)
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Context: Drugs like Riociguat and Vericiguat are N1-substituted.
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Application: CAS 918485-17-3 serves as the N2-regioisomer reference standard . During the GMP synthesis of N1-based drugs, traces of N2-alkylation occur. This compound is synthesized to quantify those impurities by HPLC, ensuring regulatory compliance (ICH Q3A/B).
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Research: N2-analogs are investigated to alter the "shape" of the molecule, potentially avoiding off-target effects (e.g., PDE inhibition) seen with the N1-series.
Fragment-Based Drug Discovery (FBDD)
The pyrazolo[3,4-b]pyridine core is a privileged scaffold for ATP-competitive inhibitors.
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Kinase Targets: CDK, GSK3β, and VEGFR.
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Mechanism: The pyridine nitrogen (N7) and pyrazole nitrogen (N1/N2) often participate in hinge-binding hydrogen bonds. The acetic acid group can extend into the solvent-exposed region, improving solubility of the fragment.
Handling & Stability (Self-Validating Protocol)
To ensure experimental success, follow these handling parameters:
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Light Sensitivity: The C-I bond is photosensitive. Store the solid in amber vials under inert atmosphere (Argon/N₂) at -20°C for long-term storage.
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Solubility Check: The free acid is insoluble in non-polar solvents (DCM, Hexane). Dissolve in DMSO-d6 for NMR. For reactions, use DMF or DMAc.
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NMR Validation (Regioisomer Check):
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N1-Isomer: C3-H (if uniodinated) or ring carbons show specific shifts. The N-CH₂ peak for N1 is typically upfield relative to N2.
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N2-Isomer (This CAS): Confirm structure by NOESY (Nuclear Overhauser Effect Spectroscopy). A correlation between the N-CH₂ protons and the Pyridine-H (C3/C4 vicinity) distinguishes it from the N1-isomer.
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References
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Regioselectivity in Pyrazolo[3,4-b]pyridine Alkylation
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Structural Characterization of 3-Iodo Core
- Title: 3-Iodo-1H-pyrazolo[3,4-b]pyridine crystal structure and synthesis.
- Source: Acta Crystallographica / NCBI (2014).
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URL:[Link]
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Biomedical Applications of the Scaffold
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sGC Stimulator Chemistry (Contextual)
- Title: Soluble Guanylate Cyclase Stimulators: Structure, Synthesis, and Activity.
- Source: Journal of Medicinal Chemistry (ACS).
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URL:[Link](General reference for sGC scaffold utility)
